molecular formula C21H14F3N3O3S B2673509 2-[(4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-5-oxo-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazol-1-yl]acetonitrile CAS No. 860651-17-8

2-[(4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-5-oxo-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazol-1-yl]acetonitrile

Cat. No.: B2673509
CAS No.: 860651-17-8
M. Wt: 445.42
InChI Key: WZJRGMXHRRNLJS-CXUHLZMHSA-N
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Description

This compound is a structurally complex molecule featuring a benzodioxole ring, an imidazolone core substituted with a trifluoromethylphenylthio group, and an acetonitrile side chain. The imidazolone ring, a five-membered heterocycle with two nitrogen atoms, is a common pharmacophore in medicinal chemistry, often associated with enzyme inhibition or receptor modulation . The acetonitrile substituent may influence solubility and reactivity, particularly in nucleophilic reactions.

Properties

IUPAC Name

2-[(4E)-4-(1,3-benzodioxol-5-ylmethylidene)-5-oxo-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]imidazol-1-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F3N3O3S/c22-21(23,24)15-3-1-2-14(8-15)11-31-20-26-16(19(28)27(20)7-6-25)9-13-4-5-17-18(10-13)30-12-29-17/h1-5,8-10H,7,11-12H2/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZJRGMXHRRNLJS-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=N3)SCC4=CC(=CC=C4)C(F)(F)F)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/3\C(=O)N(C(=N3)SCC4=CC(=CC=C4)C(F)(F)F)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-5-oxo-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazol-1-yl]acetonitrile typically involves multiple steps, including the formation of the benzodioxole ring, the imidazole ring, and the introduction of the trifluoromethyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety in the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-5-oxo-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazol-1-yl]acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

2-[(4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-5-oxo-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazol-1-yl]acetonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for studying interactions with biological targets.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: Its unique chemical properties make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism by which 2-[(4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-5-oxo-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazol-1-yl]acetonitrile exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, potentially leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarity and Functional Group Analysis

The compound shares structural motifs with several classes of bioactive molecules:

  • Benzimidazole derivatives (e.g., 5-(1H-Benzo[d]imidazol-2-yl)-2-methoxyaniline): Both contain aromatic heterocycles (imidazolone vs. benzimidazole) and electron-withdrawing substituents (trifluoromethyl vs. methoxy).
  • Thiazolidin-4-one derivatives : These compounds, synthesized from benzimidazole precursors (), share a sulfur-containing heterocycle. However, the target compound’s imidazolone core differs in oxidation state and substitution patterns, likely altering its reactivity and target specificity .
  • Sulfonamide-containing triazoles (e.g., compounds in ): While lacking the imidazolone ring, these molecules feature sulfonyl groups and aromatic systems, highlighting the importance of sulfur-based substituents in modulating bioavailability and target binding .

Physical and Chemical Properties

Table 1 compares physical data from structurally related compounds ():

Compound Class Melting Point (°C) Molecular Weight (g/mol) Yield (%) Reference
Benzimidazole derivatives 119–161 250–350 65–95
Thiazolidin-4-ones 97–153 300–400 68–89
Target compound* N/A ~450 (estimated) N/A

*Note: Direct data for the target compound is unavailable in the evidence. Estimated molecular weight based on structural formula.

Key observations:

  • Higher molecular weight of the target compound (due to the benzodioxole and trifluoromethyl groups) may reduce solubility compared to simpler benzimidazoles.
  • Thiazolidin-4-ones exhibit moderate yields (68–89%), suggesting similar challenges in purifying the target compound’s complex structure .

Bioactivity and Pharmacological Potential

  • Similarity indexing : Compounds with >70% structural similarity (via Tanimoto coefficients) often share bioactivity profiles (). For example, aglaithioduline, a phytocompound with ~70% similarity to SAHA (a histone deacetylase inhibitor), shows analogous pharmacokinetic properties . Applying this principle, the target compound’s benzodioxole and trifluoromethyl groups may confer HDAC or kinase inhibitory activity.
  • Bioactivity clustering : demonstrates that structurally related compounds cluster by mode of action. The target compound’s imidazolone core could align with protease or oxidoreductase inhibitors, given the prevalence of such activities in similar heterocycles .

Computational Similarity Assessments

  • Tanimoto and Dice indices: These metrics () quantify structural overlap between the target compound and known bioactive molecules. For instance, a Tanimoto score >0.7 using MACCS or Morgan fingerprints would suggest high similarity to kinase inhibitors or anti-inflammatory agents .
  • Molecular networking : MS/MS-based cosine scores () could identify analogs with shared fragmentation patterns, aiding in dereplication and mechanistic predictions .

Biological Activity

The compound 2-[(4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-5-oxo-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazol-1-yl]acetonitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C17H13F2N3O4S
  • Molecular Weight : 360.36 g/mol
  • IUPAC Name : 2-(2H-1,3-benzodioxol-5-yl)-5-{[(3-fluoro-4-methoxyphenyl)methyl]sulfanyl}-1,3,4-oxadiazole

The presence of a benzodioxole moiety suggests potential interactions with biological targets due to its ability to form hydrogen bonds and π-stacking interactions.

Anticancer Properties

Research indicates that the compound exhibits significant anticancer activity . In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including those associated with acute biphenotypic leukemia and melanoma. The half-maximal inhibitory concentration (IC50) values observed were in the low micromolar range (approximately 0.3 µM for MV4-11 cells) .

This inhibition is primarily mediated through the downregulation of key signaling pathways such as the MEK/ERK pathway, which is crucial for cell survival and proliferation. The compound effectively reduces levels of phosphorylated ERK1/2 and its downstream effectors .

The compound's mechanism involves:

  • Inhibition of Kinases : It acts as a potent inhibitor of MEK1/2 kinases, which are vital components in the MAPK signaling cascade.
  • Regulation of Apoptosis : It has been shown to modulate apoptotic signaling pathways by promoting the formation of anti-apoptotic complexes at death receptors .
  • Circadian Rhythm Regulation : The compound also influences circadian rhythms by phosphorylating key clock proteins such as BMAL1 and CLOCK, thereby affecting cellular metabolism and proliferation .

Case Studies

Several studies have explored the biological effects of this compound:

  • Study on Leukemia Cells :
    • Objective : To evaluate the efficacy against acute biphenotypic leukemia MV4-11 cells.
    • Findings : The compound demonstrated a significant reduction in cell viability with an IC50 value of 0.3 µM after 48 hours .
  • Xenograft Models :
    • Objective : To assess in vivo efficacy in tumor models.
    • Findings : Oral administration led to dose-dependent tumor growth inhibition in xenograft models derived from BRAF mutant lines .

Safety and Toxicology

Toxicological assessments indicate that while the compound shows promising biological activity, it also presents some safety concerns:

  • hERG Inhibition : The compound has been characterized as a weak inhibitor of hERG channels, which is critical for cardiac function .
  • Biodegradability : Studies suggest it is not readily biodegradable, raising concerns about environmental persistence .

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